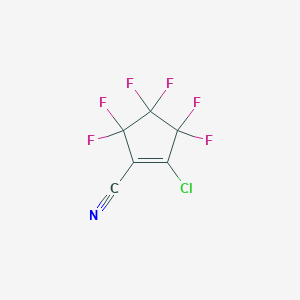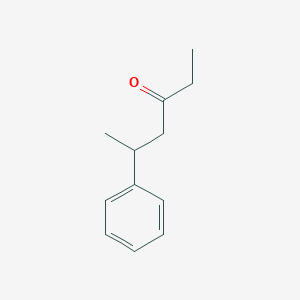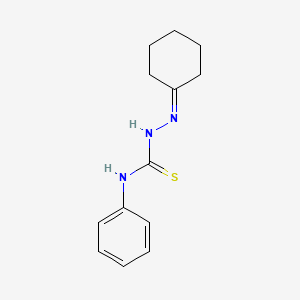
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- is a chemical compound known for its unique structure and properties It contains a hydrazinecarbothioamide core with a cyclohexylidene and phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- typically involves the reaction of hydrazinecarbothioamide with cyclohexanone and aniline under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activity. Additionally, it can undergo nucleophilic addition reactions, leading to the formation of various intermediates and products .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-cyclohexylidene-N-phenyl- can be compared with other similar compounds such as:
Hydrazinecarbothioamide, 2-(1-phenylethylidene): Similar structure but with a phenylethylidene group instead of cyclohexylidene.
N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazinecarbothioamide: Contains a chromenyl group and is known for its biological activities.
(E)-2-[(4-chloro-2H-chromen-3-yl)methylene]-N-phenylhydrazinecarbothioamide: Contains a chlorochromenyl group and exhibits unique reactivity.
Properties
CAS No. |
80269-69-8 |
|---|---|
Molecular Formula |
C13H17N3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
1-(cyclohexylideneamino)-3-phenylthiourea |
InChI |
InChI=1S/C13H17N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,16,17) |
InChI Key |
DKPNMLOFWYWURL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=S)NC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14425118.png)

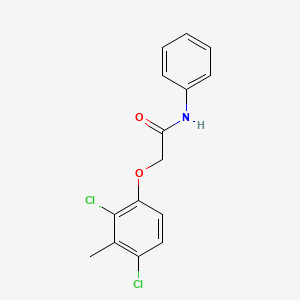
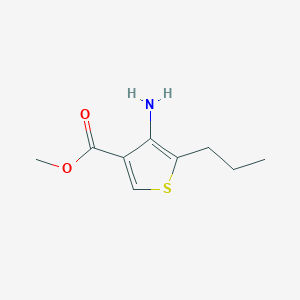
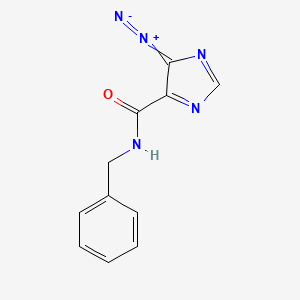
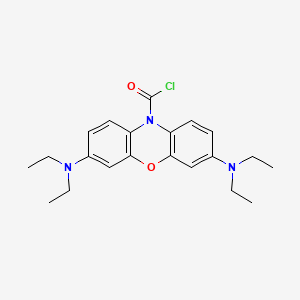
![N-[2-(Dibutylamino)ethyl]propanamide](/img/structure/B14425142.png)
![3-(Methylsulfanyl)-2-[(methylsulfanyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14425146.png)
![2-Azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid](/img/structure/B14425150.png)

